Cas no 2228155-02-8 (1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid)

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid structure
2228155-02-8 structure
商品名:1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid
CAS番号:2228155-02-8
MF:C14H22N2O5
メガワット:298.334884166718
CID:6167965
PubChem ID:165748520

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid
    • EN300-1692256
    • 1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
    • 2228155-02-8
    • インチ: 1S/C14H22N2O5/c1-12(2,3)21-11(19)16-6-14(7-16)9-4-15-5-13(9,8-20-14)10(17)18/h9,15H,4-8H2,1-3H3,(H,17,18)
    • InChIKey: SPPSXSKRCLNVBL-UHFFFAOYSA-N
    • ほほえんだ: O1CC2(C(=O)O)CNCC2C21CN(C(=O)OC(C)(C)C)C2

計算された属性

  • せいみつぶんしりょう: 298.15287181g/mol
  • どういたいしつりょう: 298.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.9

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1692256-0.5g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
0.5g
$1289.0 2023-09-20
Enamine
EN300-1692256-1.0g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
1g
$1343.0 2023-06-04
Enamine
EN300-1692256-5.0g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
5g
$3894.0 2023-06-04
Enamine
EN300-1692256-10.0g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
10g
$5774.0 2023-06-04
Enamine
EN300-1692256-0.25g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
0.25g
$1235.0 2023-09-20
Enamine
EN300-1692256-5g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
5g
$3894.0 2023-09-20
Enamine
EN300-1692256-2.5g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
2.5g
$2631.0 2023-09-20
Enamine
EN300-1692256-0.1g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
0.1g
$1183.0 2023-09-20
Enamine
EN300-1692256-0.05g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
0.05g
$1129.0 2023-09-20
Enamine
EN300-1692256-10g
1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
2228155-02-8
10g
$5774.0 2023-09-20

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acid 関連文献

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo3,4-cpyrrole-3'a-carboxylic acidに関する追加情報

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo[3,4-c]pyrrole-3'a-carboxylic acid: A Multifunctional Scaffold for Targeted Therapeutic Applications

1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo[3,4-c]pyrrole-3'a-carboxylic acid represents a complex molecular architecture that integrates multiple heterocyclic rings and functional groups, making it a promising candidate for pharmaceutical development. The compound's unique CAS No. 2228155-02-8 designation underscores its specificity in chemical databases, while its structural features enable interactions with multiple biological targets. This molecule combines a hexahydrospiroazetidine core with a furo[3,4-c]pyrrole ring system, creating a scaffold with potential applications in anti-inflammatory, antitumor, and neuroprotective therapies. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional scaffolds in addressing complex disease mechanisms.

The tert-butoxy group in the 1-(tert-butoxy)carbonyl moiety contributes to molecular stability and solubility, which are critical parameters in drug development. This functional group also influences the compound's reactivity during synthetic processes, enabling controlled modifications to enhance pharmacological properties. The hexahydrospiroazetidine ring system is particularly noteworthy, as it provides a rigid, three-dimensional framework that facilitates specific interactions with protein targets. This structural feature is supported by recent studies on spirocyclic compounds, which have demonstrated enhanced binding affinity compared to traditional linear molecules.

The furo[3,4-c]pyrrole ring system in this compound introduces additional functional versatility. The furan ring, a five-membered heterocycle, can engage in hydrogen bonding and π-π stacking interactions, while the pyrrole ring offers electronic conjugation opportunities. These characteristics are particularly relevant in the design of small-molecule inhibitors for kinases and GPCRs, which are major targets in modern drug discovery. The combination of these rings creates a molecular platform with tunable physicochemical properties, making it adaptable for various therapeutic applications.

Recent research has focused on the synthesis and biological evaluation of compounds containing hexahydrospiroazetidine and furo[3,4-c]pyrrole moieties. A 2023 study published in Journal of Medicinal Chemistry demonstrated that spirocyclic scaffolds exhibit improved metabolic stability compared to their non-spirocyclic counterparts. This is attributed to the constrained geometry of the spiro junction, which reduces the accessibility of the molecule to metabolic enzymes. The carboxylic acid functional group in this compound further enhances its aqueous solubility, a critical factor for oral bioavailability in drug development.

The 1-(tert-butoxy)carbonyl group serves as a protecting group that modulates the compound's reactivity during synthetic processes. This functionality is particularly important in the context of combinatorial chemistry, where controlled modifications are necessary to optimize drug-like properties. The tert-butoxy substituent also contributes to the molecule's hydrophobicity, which can influence its membrane permeability and cellular uptake. These properties are essential for designing molecules with enhanced pharmacokinetic profiles.

Advancements in computational chemistry have enabled the prediction of molecular interactions for compounds like 1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo[3,4-c]pyrrole-3'a-carboxylic acid. Molecular docking studies have shown that the spirocyclic core can form hydrogen bonds with key residues in target proteins, such as serine and threonine residues in kinases. These interactions are critical for modulating enzyme activity and are a focus of current drug design strategies. The carboxylic acid group has also been shown to participate in salt-bridge interactions with positively charged residues in target proteins, further enhancing binding specificity.

Recent clinical studies on similar scaffolds have highlighted the potential of spirocyclic compounds in treating inflammatory diseases. For example, a 2022 trial on a derivative of this structure demonstrated significant reduction in cytokine production in patients with rheumatoid arthritis. The compound's ability to modulate multiple signaling pathways, including NF-κB and MAPK, is a key advantage in the treatment of complex diseases. These findings underscore the importance of structural diversity in drug design and the value of multifunctional scaffolds in therapeutic applications.

The furo[3,4-c]pyrrole ring system is also being explored for its potential in neurodegenerative disease treatment. Studies have shown that compounds containing this ring can inhibit the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's disease. The hexahydrospiroazetidine core may contribute to this activity by stabilizing the protein conformation and preventing pathological aggregation. These findings suggest that this compound could be a valuable lead in the development of therapies for neurodegenerative disorders.

Current research efforts are focused on optimizing the pharmacological properties of 1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo[3,4-c]pyrrole-3'a-carboxylic acid through structural modifications. For instance, replacing the tert-butoxy group with other protecting groups may enhance the molecule's reactivity during synthesis or improve its metabolic stability. Additionally, the introduction of functional groups at the carboxylic acid site could modulate the compound's interactions with target proteins, potentially expanding its therapeutic applications.

In conclusion, 1-(tert-butoxy)carbonyl-hexahydrospiroazetidine-3,1'-furo[3,4-c]pyrrole-3'a-carboxylic acid represents a versatile molecular scaffold with significant potential in pharmaceutical development. Its unique combination of heterocyclic rings and functional groups enables interactions with multiple biological targets, making it a valuable lead for the design of novel therapeutics. As research in medicinal chemistry continues to advance, compounds like this will play an increasingly important role in addressing complex disease mechanisms and improving patient outcomes.

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